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Compound of Interest

Compound Name:
4-nitro-1-(oxiran-2-ylmethyl)-1H-

pyrazole

CAS No.: 137079-02-8

Cat. No.: B2713227

Get Quote

Executive Summary & Structural Context
Nitropyrazoles are a critical class of heterocyclic compounds utilized extensively in the

development of insensitive high-energy materials and pharmaceutical pharmacophores[1]. The

position of the nitro group on the pyrazole ring dramatically alters the molecule's

thermodynamic stability, electronic distribution, and spectroscopic signature.

Density Functional Theory (DFT) calculations and experimental enthalpies establish the

stability hierarchy of nitropyrazole isomers as: 4-nitropyrazole > 3-nitropyrazole > 1-

nitropyrazole > 5-nitropyrazole[2]. The enhanced stability of the 4-isomer arises from the

symmetrical distribution of electron density and a larger frontier molecular orbital (HOMO-

LUMO) gap[2]. Understanding the distinct spectroscopic profiles of the 3-nitro and 4-nitro

isomers is essential for accurate structural elucidation and quality control in synthetic

workflows.
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The synthesis of these isomers relies on the regioselective rearrangement of N-nitropyrazole.

The choice of reaction conditions directly dictates the migration pathway of the nitro group,

providing a highly controllable synthetic divergence.

Thermal Rearrangement (3-Nitropyrazole): Heating in a high-boiling polar aprotic solvent

(benzonitrile) facilitates an intramolecular sigmatropic shift (or radical recombination) of the

nitro group to the C3 position without solvolyzing the intermediate[2].

Acid-Catalyzed Rearrangement (4-Nitropyrazole): Strong acid (98% H₂SO₄) protonates the

pyrazole ring, deactivating it, but also catalyzes the heterolytic cleavage of the N-NO₂ bond

to generate a nitronium ion (NO₂⁺) in situ. The protonated pyrazolium intermediate directs

the subsequent electrophilic aromatic substitution exclusively to the least deactivated C4

position[2].

N-Nitropyrazole
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Acid-Catalyzed Rearrangement
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Regioselective synthesis pathways for 3-nitropyrazole and 4-nitropyrazole from N-

nitropyrazole.
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Spectroscopic Data Comparison
Quantitative Spectroscopic Profiles
The following table summarizes the core analytical signatures used to differentiate the two

isomers in a laboratory setting[2].

Analytical Property 3-Nitropyrazole 4-Nitropyrazole

¹H NMR (DMSO-d₆)
δ 7.96 (d, 1H, 5-H), 6.96 (d,

1H, 4-H)

δ 8.26 (d, 1H, 5-H), 6.76 (d,

1H, 3-H)*

FT-IR (N-H stretch) 3180 cm⁻¹ 3186 cm⁻¹

FT-IR (NO₂ asym / sym) 1520 cm⁻¹ / 1351 cm⁻¹ 1526 cm⁻¹ / 1353 cm⁻¹

EI-MS [M]⁺ m/z 113 m/z 113

Melting Point 174–175 °C 163–165 °C

Application Scientist Insights: NMR & IR Causality
NMR Tautomerization Dynamics: While foundational literature (e.g., Rao et al.[2]) reports

doublet splitting for 4-nitropyrazole (δ 8.26 and 6.76), investigators must note that in many

protic or exchanging environments, unsubstituted 4-nitropyrazole exhibits a rapid annular

tautomerization (the NH proton exchanging rapidly between N1 and N2). This typically renders

the C3 and C5 protons chemically equivalent, resulting in a single resonance (a singlet

integrating to 2H)[3]. The observation of distinct doublets implies a locked tautomeric state,

often induced by specific solvent interactions, low temperatures, or concentration effects that

slow the exchange rate on the NMR timescale.

IR Shift Mechanics: The N-NO₂ stretch of the precursor N-nitropyrazole appears at 1617

cm⁻¹[2]. Upon rearrangement to the carbon backbone, the asymmetric NO₂ stretch shifts to

lower wavenumbers (1520–1526 cm⁻¹) due to the transition from N-N to C-N bonding and the

subsequent increase in conjugation with the aromatic pyrazole ring[2].

Mass Spectrometry (MS/MS) Fragmentation Dynamics
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Under Collisional Activation (CA) in tandem mass spectrometry, protonated 3-nitropyrazole and

4-nitropyrazole exhibit drastically different fragmentation pathways, providing a definitive

diagnostic tool[4].

3-Nitropyrazole: The protonated ion predominantly loses an NO₂• radical (m/z 68)[4].

4-Nitropyrazole: In stark contrast, the protonated 4-isomer undergoes an intense dissociation

to lose a hydroxyl radical (OH•, m/z 97)[4]. This divergence is a highly reliable mass-

spectrometric fingerprint for distinguishing the isomers.

Protonated 3-Nitropyrazole
[M+H]+ (m/z 114)

Loss of NO2•
Fragment (m/z 68)

 Collisional Activation

Protonated 4-Nitropyrazole
[M+H]+ (m/z 114)

Loss of OH•
Fragment (m/z 97)

 Collisional Activation
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Distinct collision-induced dissociation (CA) pathways for protonated nitropyrazole isomers.

Experimental Methodologies (Self-Validating
Protocols)
To ensure high scientific integrity, the following step-by-step methodologies incorporate built-in

validation checks to confirm reaction success prior to full spectroscopic workup[2].

Protocol A: Synthesis and Isolation of 3-Nitropyrazole
Reaction Setup: Dissolve 1.0 g of N-nitropyrazole in 10 mL of benzonitrile.
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Thermal Activation: Heat the solution to 180 °C under continuous stirring for 3 hours.

Isolation: Allow the mixture to cool to room temperature, then pour into 30 mL of hexane.

Collect the precipitated 3-nitropyrazole via vacuum filtration. Wash with additional hexane

and dry.

Self-Validation Check (IR): Analyze the crude solid via ATR-FTIR. The complete

disappearance of the 1617 cm⁻¹ band (indicative of the N-NO₂ starting material) and the

emergence of a strong band at 1520 cm⁻¹ confirms a successful structural rearrangement[2].

Protocol B: Synthesis and Isolation of 4-Nitropyrazole
Reaction Setup: Slowly add 1.0 g of N-nitropyrazole to a round-bottom flask containing 5 mL

of 98% H₂SO₄.

Catalytic Rearrangement: Stir the mixture for 20 hours at room temperature (25 °C).

Quenching & Extraction: Slowly transfer the reaction mixture into a beaker containing

crushed ice to safely quench the acid. Extract the aqueous phase with diethyl ether (3x). Dry

the combined organic layers over anhydrous Na₂SO₄ and evaporate to afford the product.

Self-Validation Check (NMR): Run a rapid ¹H NMR in DMSO-d₆. The presence of a highly

symmetric electronic environment (or the specific 8.26/6.76 doublets depending on the

tautomeric exchange rate) and the total absence of the N-nitropyrazole signals (δ 8.65, 7.80,

6.73) validates the C4-regioselectivity[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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